molecular formula C10H11N3O2 B1487070 2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 451523-59-4

2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No. B1487070
M. Wt: 205.21 g/mol
InChI Key: RDQBHRZVCRAGER-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one, also known as 2-FMA, is a synthetic organic compound belonging to the pyrimidine family. It is a derivative of the naturally occurring amino acid tryptophan, and is structurally similar to other compounds in the pyrimidine family such as 4-methylaminorex and 4-fluoromethamphetamine. 2-FMA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives related to 2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one have shown significant interest in the field of organic chemistry and material science. Research studies have focused on the synthesis of polyfunctional derivatives and their behavior under various conditions. For instance, hydration effects on prototropic tautomerism of related compounds demonstrate how equilibrium between different forms can be influenced by the medium's polarity, suggesting applications in designing sensitive materials for chemical sensors or organic semiconductors (Erkin & Krutikov, 2005).

Crystal Structure and Quantum Chemical Insights

Arylsulfonylated derivatives of 2-amino-6-methylpyrimidin have been synthesized, with X-ray diffraction confirming their structures. Such studies are crucial for understanding molecular interactions that contribute to the stability and properties of crystalline organic compounds. Theoretical calculations align well with experimental data, highlighting the importance of non-covalent interactions in determining molecular stability and reactivity. This research could lead to advancements in the development of new organic materials with tailored properties for use in pharmaceuticals, electronics, and nanotechnology (Ali et al., 2021).

Biological Activity and Pharmaceutical Applications

Research on the derivatives of 2-amino-6-methylpyrimidin-4(3H)-one includes exploring their potential as biologically active compounds. Studies have compiled data on designing compounds based on this core structure, focusing on developing antiviral, antileukemic agents, and drugs for combating various diseases. Such research underscores the potential of these derivatives in contributing to the discovery of new therapeutic agents (Erkin, Krutikov, & Garabadzhiu, 2021).

Chemical Reactivity and Molecular Design

Theoretical investigations into the reactivity of 6-amino-3-methylpyrimidin-4(3H)-ones provide insights into their potential applications in synthetic chemistry. By understanding their behavior in reactions, such as with DMAD, researchers can design novel synthetic routes for creating complex molecules. This work supports the development of new methodologies for constructing pyridine derivatives and pyrimidin-4(3H)-ones, which are valuable in medicinal chemistry and material science (Cobo et al., 1996).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-5-9(14)13-10(12-7)11-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQBHRZVCRAGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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